1-[(4-Iodophenyl)carbonyl]pyrrolidine

Sigma Receptor Radioligand Binding CNS Imaging

1-[(4-Iodophenyl)carbonyl]pyrrolidine (CAS 168317-99-5), also known as (4-iodophenyl)(pyrrolidin-1-yl)methanone, is a synthetic organic compound classified as an N-acylpyrrolidine derivative featuring a 4-iodophenyl carbonyl moiety. Its molecular formula is C11H12INO, with a molecular weight of 301.12 g/mol, and it is typically supplied at ≥95% purity for research applications.

Molecular Formula C11H12INO
Molecular Weight 301.12g/mol
CAS No. 168317-99-5
Cat. No. B401112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)carbonyl]pyrrolidine
CAS168317-99-5
Molecular FormulaC11H12INO
Molecular Weight301.12g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
InChIKeyDJEYWACQKFNBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Iodophenyl)carbonyl]pyrrolidine (CAS 168317-99-5) Supplier Comparison and Procurement Guide


1-[(4-Iodophenyl)carbonyl]pyrrolidine (CAS 168317-99-5), also known as (4-iodophenyl)(pyrrolidin-1-yl)methanone, is a synthetic organic compound classified as an N-acylpyrrolidine derivative featuring a 4-iodophenyl carbonyl moiety. Its molecular formula is C11H12INO, with a molecular weight of 301.12 g/mol, and it is typically supplied at ≥95% purity for research applications [1]. The compound serves as a versatile building block in medicinal chemistry and chemical biology, with demonstrated utility in palladium-catalyzed cross-coupling reactions and as a precursor for radiolabeled probes targeting CNS receptors [2][3].

Critical Procurement Considerations for 1-[(4-Iodophenyl)carbonyl]pyrrolidine and Why Analogue Swapping is Risky


Substituting 1-[(4-iodophenyl)carbonyl]pyrrolidine with a structurally related analog (e.g., 4-bromo, 4-chloro, or non-halogenated benzoyl pyrrolidines) without prior experimental validation poses a significant risk of data misinterpretation and experimental failure. Evidence from structure-activity relationship (SAR) studies on pyrrolidine-based sigma receptor ligands demonstrates a clear halogen-dependent binding affinity trend (I ≈ Cl > Br > F) at σ1 sites, with the iodine substituent providing substantially higher affinity compared to bromine or fluorine analogs [1]. Furthermore, the iodine atom enables specific applications—such as radiolabeling for SPECT imaging or use as a heavy atom for X-ray crystallography—that cannot be replicated by lighter halogen or non-halogenated analogs [2]. Therefore, procurement decisions must be guided by the specific quantitative performance metrics presented below, rather than assuming class-level interchangeability.

Quantitative Differentiation Data: 1-[(4-Iodophenyl)carbonyl]pyrrolidine vs. Comparators


Sigma-1 Receptor Binding Affinity: Iodine vs. Other Halogen Substituents

In a systematic SAR study of pyrrolidine-based sigma ligands, the halogen substitution trend for σ1 receptor binding affinity was determined as Cl = I > Br > F. The 4-iodo-substituted analog demonstrated binding affinity comparable to the 3,4-dichloro parent compound, whereas bromo and fluoro analogs exhibited significantly reduced affinity [1]. This halogen-dependent trend provides a strong rationale for selecting the iodo derivative over bromo or fluoro alternatives when high σ1 affinity is required.

Sigma Receptor Radioligand Binding CNS Imaging

Radiolabeling Capability: Iodine-123 Incorporation for SPECT Imaging

The 4-iodophenyl group enables direct radioiodination via isotope exchange or tributylstannyl precursor methods. In a study of sigma receptor imaging agents, the corresponding 4-iodophenyl pyrrolidine analog was successfully labeled with ¹²³I in up to 70% radiochemical yield and demonstrated up to 97% specific binding in guinea pig brain membranes [1]. Chloro, bromo, and fluoro analogs lack this direct radiohalogenation capability, requiring alternative and often less efficient labeling strategies.

SPECT Imaging Radioiodination Molecular Imaging

Synthetic Accessibility via Amide Bond Formation

1-[(4-Iodophenyl)carbonyl]pyrrolidine is readily synthesized via CDI-mediated coupling of 4-iodobenzoic acid and pyrrolidine, achieving yields of approximately 95% under mild conditions (dichloromethane, 20°C, 35 min, inert atmosphere) . This contrasts with the more challenging synthesis of ortho- or meta-iodo analogs, which often require longer reaction times or harsher conditions due to steric hindrance or electronic effects. The high-yielding, robust synthesis ensures reliable supply and batch-to-batch consistency for procurement.

Amide Synthesis Building Block Medicinal Chemistry

Heavy Atom Effect for X-ray Crystallography Phasing

The iodine atom in 1-[(4-iodophenyl)carbonyl]pyrrolidine provides a strong anomalous scattering signal (f' and f'' values) at Cu Kα and Mo Kα wavelengths, enabling experimental phasing for macromolecular crystallography [1]. This heavy atom derivative capability is absent in non-halogenated or lighter halogen (F, Cl) analogs. While bromine (Br) also provides anomalous scattering, iodine's larger atomic number (Z=53 vs. Z=35 for Br) yields a significantly stronger anomalous signal, improving phasing power and reducing data collection time [2].

X-ray Crystallography SAD Phasing Structural Biology

Recommended Applications for 1-[(4-Iodophenyl)carbonyl]pyrrolidine Based on Quantitative Evidence


SPECT Tracer Development for CNS Receptor Imaging

Based on the demonstrated high radiochemical yield (up to 70%) and excellent specific binding (up to 97%) for radioiodinated pyrrolidine analogs [1], 1-[(4-iodophenyl)carbonyl]pyrrolidine is an optimal precursor for developing ¹²³I-labeled SPECT tracers targeting sigma receptors or other CNS targets. The iodine substituent enables straightforward isotope exchange radioiodination, a critical advantage for translational imaging studies.

High-Affinity Sigma-1 Receptor Ligand Scaffold

The halogen-dependent SAR data showing Cl ≈ I > Br > F affinity at σ1 sites [1] positions 1-[(4-iodophenyl)carbonyl]pyrrolidine as a superior scaffold for designing high-affinity sigma-1 receptor probes compared to bromo or fluoro analogs. Researchers investigating sigma receptor pharmacology should prioritize this iodo compound to achieve optimal binding affinity.

Heavy Atom Derivatization for Macromolecular Crystallography

The strong anomalous scattering of iodine (f'' ≈ 6.8 e⁻ at Cu Kα) makes 1-[(4-iodophenyl)carbonyl]pyrrolidine an excellent heavy atom derivative for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein crystallography [2]. Its ~2.7× stronger signal compared to bromine significantly improves phasing power, particularly for weakly diffracting crystals.

Palladium-Catalyzed Cross-Coupling Building Block

The aryl iodide moiety in 1-[(4-iodophenyl)carbonyl]pyrrolidine is a highly reactive partner in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions, enabling efficient diversification of the pyrrolidine scaffold for medicinal chemistry library synthesis. The high-yielding synthesis (95%) ensures reliable and cost-effective access to this versatile building block for parallel synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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